

Fenbufen in Animal Models of Inflammation: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fenbufen	
Cat. No.:	B1672489	Get Quote

Introduction

Fenbufen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class.[1][2] It has demonstrated analgesic, anti-inflammatory, and antipyretic properties in a wide range of animal species, including mice, rats, guinea pigs, and dogs.[3][4] A key characteristic of **fenbufen** is that it functions as a pro-drug; its therapeutic effects are primarily mediated through its active metabolites.[3][4][5] This mechanism is thought to contribute to a lower potential for gastric irritation compared to NSAIDs that are directly active in the gastrointestinal tract.[3][4]

Historically used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, **fenbufen** was withdrawn from some markets due to concerns about liver toxicity.[6][7] Nevertheless, it remains a valuable tool in preclinical research for studying the mechanisms of inflammation and evaluating the efficacy of anti-inflammatory agents.

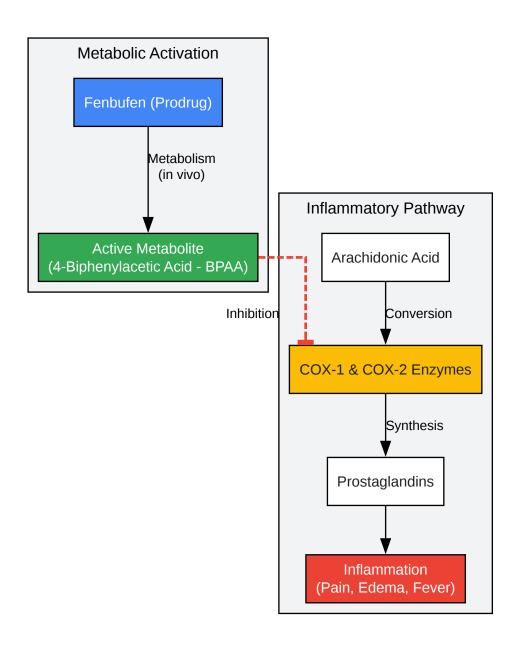
This technical guide provides an in-depth overview of **fenbufen** for inflammation research in animal models, focusing on its mechanism of action, metabolic pathways, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Fenbufen's anti-inflammatory activity is not intrinsic to the parent molecule itself.[3] It undergoes metabolic conversion to its major active metabolite, 4-biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin synthesis.[3][4]



The primary mechanism of action for BPAA involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][8] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[9] By blocking COX-1 and COX-2, BPAA effectively reduces the production of prostaglandins at the site of inflammation, thereby mitigating the inflammatory response.[2][4]



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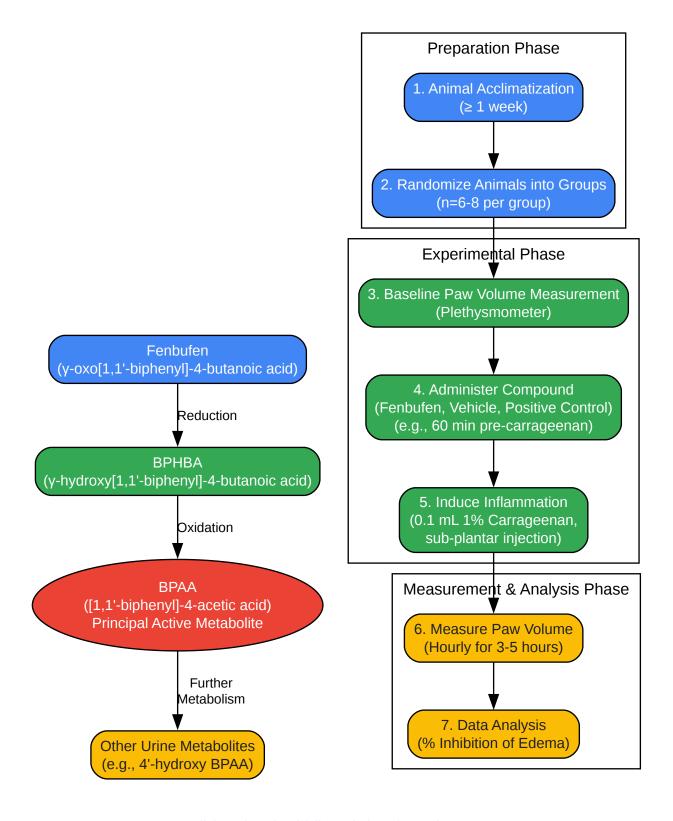
Caption: **Fenbufen**'s pro-drug mechanism of action.



Metabolism of Fenbufen

Upon oral administration, **fenbufen** is rapidly absorbed and extensively metabolized.[10] The parent compound, γ -oxo(1,1'-biphenyl)-4-butanoic acid, has a relatively short presence in serum, with the majority of circulating drug-related material consisting of its metabolites.[10] The primary active metabolite responsible for the anti-inflammatory effect is 4-biphenylacetic acid (BPAA).[4][11] Other identified metabolites include γ -hydroxy(1,1'-biphenyl)-4-butanoic acid (BPHBA) and additional hydroxylated forms found in urine.[5][10]





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